

5-Chloropicolinohydrazide: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery

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Compound of Interest

Compound Name: 5-Chloropicolinohydrazide

CAS No.: 145835-01-4

Cat. No.: B130559

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Abstract

5-Chloropicolinohydrazide has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring substituted with a chlorine atom and a hydrazide moiety, offer a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of **5-chloropicolinohydrazide**, from its synthesis and characterization to its reactivity and applications as a precursor to novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a survey of the biological potential of its derivatives are presented to empower researchers and drug development professionals in leveraging this valuable scaffold for the discovery of next-generation pharmaceuticals.

Introduction: The Strategic Importance of 5-Chloropicolinohydrazide

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific interactions with biological targets. Among these, nitrogen-containing heterocycles are of particular interest. **5-Chloropicolinohydrazide** (CAS No. 145835-01-4) is a prime example of a strategically designed building block that combines several key features beneficial for drug design.[1] The pyridine ring provides a rigid scaffold and potential for hydrogen bonding and pi-stacking interactions. The chlorine substituent can enhance membrane permeability and metabolic stability, and may also act as a key binding element.[2] The hydrazide functional group is a versatile handle for a wide range of chemical transformations, most notably the formation of hydrazones (Schiff bases) and subsequent cyclization to a variety of five- and six-membered heterocyclic systems. These derived heterocycles, including pyrazoles, triazoles, and oxadiazoles, are well-established pharmacophores with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]

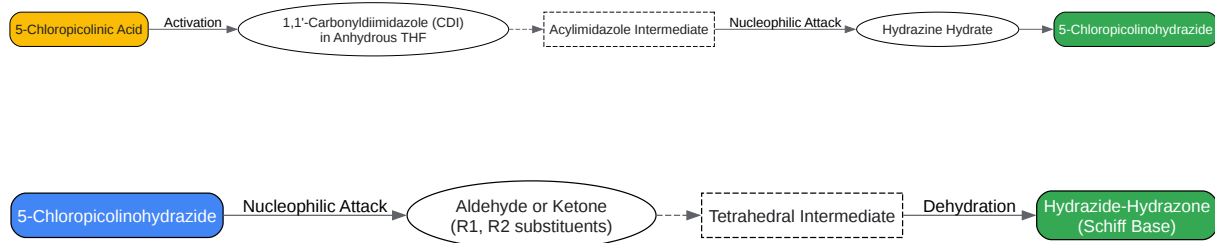
This guide will serve as a technical resource for chemists and pharmacologists, elucidating the synthetic pathways to and from **5-chloropicolinohydrazide** and showcasing its potential in the generation of novel, biologically active compounds.

Synthesis and Characterization of 5-Chloropicolinohydrazide

The efficient synthesis of **5-chloropicolinohydrazide** is paramount for its utility as a building block. A reliable and scalable route proceeds from the readily available 5-chloropicolinic acid.

Synthetic Protocol: From Carboxylic Acid to Hydrazide

The synthesis involves a two-step, one-pot procedure: activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine. The use of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) provides a clean and efficient method for the formation of the intermediate acylimidazole, which readily reacts with hydrazine hydrate.



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Sources

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